Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate
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Overview
Description
Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate is an organic compound with the molecular formula C18H19NO4 This compound is known for its unique structure, which includes a benzoate ester linked to an amide group through a phenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 2,3-dimethylphenol using acetyl chloride in the presence of a base such as pyridine to form 2-(2,3-dimethylphenoxy)acetyl chloride.
Amidation Reaction: The intermediate 2-(2,3-dimethylphenoxy)acetyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base like triethylamine to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoate
- Methyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate
- Methyl 2-[[2-(2-methylphenoxy)acetyl]amino]benzoate
Uniqueness
Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethyl groups may enhance its stability and interaction with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-6-4-9-16(13(12)2)23-11-17(20)19-15-8-5-7-14(10-15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETNCVCUDDAPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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